2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid

Medicinal Chemistry Fluorine Chemistry Mass Spectrometry

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid (CAS 1017778-54-9) is a densely fluorinated phenylacetic acid derivative bearing a single fluorine at the 2-position and trifluoromethyl groups at the 4- and 6-positions. With a molecular formula of C₁₀H₅F₇O₂ and a molecular weight of 290.13 g/mol, it is one of the most electron-deficient commercially available phenylacetic acid building blocks.

Molecular Formula C10H5F7O2
Molecular Weight 290.13 g/mol
CAS No. 1017778-54-9
Cat. No. B1390726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid
CAS1017778-54-9
Molecular FormulaC10H5F7O2
Molecular Weight290.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)CC(=O)O)F)C(F)(F)F
InChIInChI=1S/C10H5F7O2/c11-7-2-4(9(12,13)14)1-6(10(15,16)17)5(7)3-8(18)19/h1-2H,3H2,(H,18,19)
InChIKeyKJFANMNUQMULPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid (CAS 1017778-54-9): A Heavily Fluorinated Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid (CAS 1017778-54-9) is a densely fluorinated phenylacetic acid derivative bearing a single fluorine at the 2-position and trifluoromethyl groups at the 4- and 6-positions. With a molecular formula of C₁₀H₅F₇O₂ and a molecular weight of 290.13 g/mol, it is one of the most electron-deficient commercially available phenylacetic acid building blocks [1]. Its XLogP3 of 3.3 and nine hydrogen-bond acceptor atoms confer physicochemical properties that differ meaningfully from non-fluorinated or less-fluorinated analogs [1]. The compound is supplied at ≥98% purity and is categorized as a trifluoromethylation agent, positioning it as a key intermediate for pharmaceuticals, agrochemicals, and advanced materials requiring high fluorine density .

Why 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid Cannot Be Replaced by Other Bis(trifluoromethyl)phenylacetic Acid Isomers


Replacing 2-fluoro-4,6-bis(trifluoromethyl)phenylacetic acid with a common isomer such as 2,4-bis(trifluoromethyl)phenylacetic acid (CAS 177952-39-5) or 3,5-bis(trifluoromethyl)phenylacetic acid (CAS 85068-33-3) alters three critical molecular descriptors: lipophilicity (ΔXLogP of 0.05–0.37 units), melting point (Δmp of 12–22 °C), and hydrogen-bond acceptor count (Δ = 1). These numerically modest differences translate into measurable changes in chromatographic retention, solid-form processability, and ligand–target recognition during medicinal chemistry optimization [1]. The 2-fluoro substituent ortho to the acetic acid side chain creates a steric and electronic environment that no non-fluorinated bis(trifluoromethyl) isomer replicates, rendering simple substitution invalid for applications where precisely tuned molecular recognition or physicochemical profiles are required .

Quantitative Differentiation Evidence: 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid vs. Closest Analogs


Fluorine Density Advantage: Molecular Weight and Atom-Level Differentiation

The target compound carries seven fluorine atoms (one aromatic F + two CF₃ groups), yielding a molecular weight of 290.13 g/mol. This is 18.0 g/mol (6.6%) higher than all non-fluorinated bis(trifluoromethyl)phenylacetic acid isomers (2,4-, 2,5-, and 3,5-), each at 272.14 g/mol [1][2], and 68.0 g/mol (30.6%) higher than the mono-substituted 2-fluoro-6-(trifluoromethyl)phenylacetic acid (222.14 g/mol) . The additional fluorine atom increases the exact monoisotopic mass to 290.0178 Da, providing a unique MS signature that distinguishes this compound from all bis(trifluoromethyl) isomers (272.0270 Da) in complex reaction monitoring [1].

Medicinal Chemistry Fluorine Chemistry Mass Spectrometry

Lipophilicity Tuning: Intermediate XLogP3 Distinct from All Major Isomers

The target compound has a computed XLogP3 of 3.3 [1], placing it at an intermediate lipophilicity among close analogs. The 2,4-bis(trifluoromethyl) isomer is reported with LogP values of 2.93 (ChemSrc) to 3.35 (BOC Sciences) , the 3,5-isomer at 3.2 (basechem) to 3.35 (Molbase) [2], and the 2-fluoro-6-(trifluoromethyl) analog at 2.4–2.47 . Phenylacetic acid serves as a hydrophilic baseline at ~1.4. The target compound's XLogP3 of 3.3 thus differs by +0.05 to +0.37 log units from bis(CF₃) isomers and by +0.83–0.90 log units from the mono-substituted analog, representing a meaningful shift in predicted membrane permeability and solubility.

Drug Design ADME Lipophilicity

Melting Point Differentiation: Enhanced Crystalline Stability for Solid-Form Processing

The target compound exhibits a melting point of 99–101 °C as reported by Apollo Scientific and Alfa Chemistry . This is 12–18 °C higher than 2,4-bis(trifluoromethyl)phenylacetic acid (83–87 °C) , comparable to 2,5-bis(trifluoromethyl)phenylacetic acid (95–98 °C) , but 20–26 °C lower than 3,5-bis(trifluoromethyl)phenylacetic acid (121–125 °C) . Relative to the mono-substituted 2-fluoro-6-(trifluoromethyl)phenylacetic acid (86–89 °C), the target melts 10–15 °C higher, consistent with increased fluorine content enhancing crystal lattice stability.

Solid-State Chemistry Crystallization Process Chemistry

Enhanced Acidity and Hydrogen-Bond Acceptor Capacity Predicted from Electron-Withdrawing Substitution

The target compound contains nine hydrogen-bond acceptor atoms (7 F + 2 O) versus eight for all non-fluorinated bis(trifluoromethyl)phenylacetic acid isomers and six for the 2-fluoro-6-(trifluoromethyl) analog [1]. The additional ortho-fluorine atom, combined with two meta/para CF₃ groups, is predicted to lower the carboxylic acid pKa relative to analogs lacking the ortho-fluorine. For reference, 2,4-bis(trifluoromethyl)phenylacetic acid has a predicted pKa of 3.80±0.10, 3,5-bis(trifluoromethyl)phenylacetic acid has a predicted pKa of 3.99±0.10, and 2-fluoro-3-(trifluoromethyl)phenylacetic acid has a predicted pKa of 3.86±0.10 . By class-level inference, the target compound's additional electron-withdrawing ortho-fluorine is expected to depress the pKa into the approximate range of 3.0–3.5, making it a stronger acid than all comparators except perhaps the 2,4-isomer.

Physical Organic Chemistry Reactivity Coupling Chemistry

Optimal Application Scenarios for 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid Based on Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Precise Lipophilicity Tuning

When a drug discovery program requires a phenylacetic acid building block with an XLogP3 of approximately 3.3—intermediate between the 2,4-isomer (2.93) and 3,5-isomer (3.2–3.35)—the target compound fills a specific lipophilicity niche that no single bis(trifluoromethyl) isomer provides [1]. The nine hydrogen-bond acceptors, one more than any non-fluorinated isomer, further differentiate its solubility and target-binding profile, making it the rational choice when structure–activity relationship (SAR) studies have identified this precise physicochemical window as critical for potency or selectivity .

Process Chemistry: Solid-Form Handling with a Distinctive Melting Point Fingerprint

The melting point of 99–101 °C provides a convenient solid-form identity check that is clearly distinguishable from all common analogs: 12–18 °C above the 2,4-isomer (83–87 °C) and 10–15 °C above the 2-fluoro-6-(trifluoromethyl) analog (86–89 °C) [1]. This window simplifies incoming quality control by melting point determination and supports recrystallization process development where a mid-range melting solid is preferred over low-melting (oily or waxy) or excessively high-melting alternatives.

Agrochemical Intermediate Synthesis: High Fluorine Density for Metabolic Stability

In the synthesis of herbicides and pesticides, fluorine density correlates with enhanced metabolic stability and environmental persistence [1]. With seven fluorine atoms and a molecular weight of 290.13 g/mol—the highest among commercially common phenylacetic acid building blocks—the target compound delivers maximal fluorine loading per synthetic step. Its carboxylic acid functionality enables direct incorporation via amide or ester linkages into agrochemical scaffolds, reducing the number of synthetic transformations needed to achieve a target fluorine count .

Analytical Chemistry: Unique Mass Spectrometric Signature for Reaction Monitoring

The exact monoisotopic mass of 290.0178 Da is separated by 18 Da from all non-fluorinated bis(trifluoromethyl)phenylacetic acid isomers (272.0270 Da), providing an unambiguous MS signal for tracking this building block through multi-step synthetic sequences [1]. This mass difference is large enough to resolve even on low-resolution LC-MS instruments, making the compound a strategic choice when parallel reaction monitoring requires clear differentiation of structurally similar intermediates.

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